REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH2:5]=[C:6]1[O:10][C:8](=[O:9])[CH2:7]1>O1CCCC1>[O:10]=[C:6]([CH3:5])[CH2:7][C:8]([NH:4][CH:1]([CH3:3])[CH3:2])=[O:9]
|
Name
|
|
Quantity
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32 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
After 1 h stirring at 0° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated
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Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
O=C(CC(=O)NC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.28 mol | |
AMOUNT: MASS | 40.36 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 73684.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |